Trideca-10,12-diyne-1,9-diol

Description

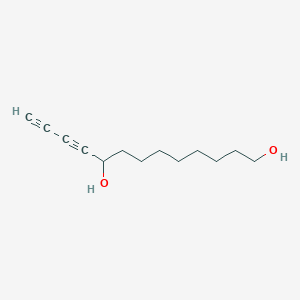

Trideca-10,12-diyne-1,9-diol is a linear aliphatic diol characterized by a 13-carbon chain with two acetylene (diyne) groups at positions 10 and 12 and hydroxyl groups at positions 1 and 7. This compound’s unique structure confers reactivity useful in polymerization and specialty chemical synthesis. Structural confirmation relies on ¹H- and ¹³C-NMR spectroscopy, with isomer ratios determined via NMR signal integration .

Properties

CAS No. |

61671-15-6 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

trideca-10,12-diyne-1,9-diol |

InChI |

InChI=1S/C13H20O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,13-15H,4-9,11-12H2 |

InChI Key |

HDZGXHOIDITJNB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC(CCCCCCCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trideca-10,12-diyne-1,9-diol can be synthesized through various methods, including the use of arylalkynyl Grignard reagents with enol esters . The reaction typically involves a cascade process that includes 1,2-addition, rearrangement, and reverse O-acylation to produce the desired diol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: Trideca-10,12-diyne-1,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl compounds.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Trideca-10,12-diyne-1,9-diol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the study of reaction mechanisms.

Biology: The compound has been studied for its potential antibacterial and anticancer properties

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trideca-10,12-diyne-1,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonane-1,9-diol

Structure : A 9-carbon linear diol lacking acetylene groups.

Applications :

- Widely used in cosmetics (moisturizing agent), pharmaceuticals (drug solubility enhancer), and lubricants (bio-based formulations) .

- Market demand driven by sustainability trends, with a projected CAGR of 3.5% in lubricants .

Key Differences : - Solubility: Nonane-1,9-diol exhibits higher water solubility (0.22 mg/mL) compared to acetylene-containing diols, which are typically less polar .

- Synthetic Complexity: Nonane-1,9-diol is synthesized via simpler pathways (e.g., petrochemical routes or bio-based fermentation), whereas Trideca-10,12-diyne-1,9-diol requires selective alkyne incorporation, reducing yields .

Table 1: Physical and Chemical Properties

1,9-Dibenzofurandiol

Structure : An aromatic diol with hydroxyl groups on a dibenzofuran scaffold .

Applications : Primarily used in pharmaceutical synthesis due to its rigid aromatic structure, which enhances binding affinity in drug candidates .

Key Differences :

- Reactivity : The aromatic system in 1,9-dibenzofurandiol enables electrophilic substitution reactions, unlike the aliphatic this compound, which undergoes alkyne-specific reactions (e.g., cycloadditions) .

- Synthesis : 1,9-Dibenzofurandiol is synthesized via multi-step aromatic coupling, whereas this compound relies on alkyne elongation and diol protection/deprotection strategies .

(9β)-Caryolane-1,9-diol

Structure : A cyclic diterpene diol isolated from Piptocarpha rotundifolia .

Applications : Investigated for bioactivity in agrochemicals and natural product drug discovery .

Key Differences :

- Bioactivity : The cyclic terpene structure of (9β)-caryolane-1,9-diol confers antimicrobial and anti-inflammatory properties, whereas this compound’s applications are more industrial (e.g., polymer crosslinking) .

- Synthetic Accessibility : Natural extraction limits (9β)-caryolane-1,9-diol’s scalability, while this compound can be synthesized chemically .

Research Findings and Industrial Relevance

- This compound: Limited direct data, but analogous diynes show utility in photopolymerization and conductive material synthesis. Yield optimization remains a challenge, as seen in related diol syntheses (11–55% yields) .

- Nonane-1,9-diol: Dominates industrial applications due to scalability and regulatory approval for cosmetics and lubricants. Its bio-based production aligns with green chemistry trends .

- 1,9-Dibenzofurandiol : Niche use in pharmaceuticals, with ongoing research into its role in improving drug solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.